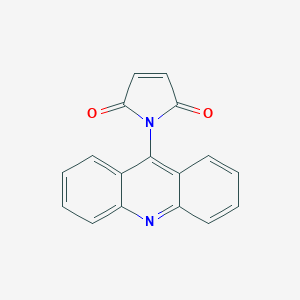

N-(9-Acridinyl)maleimide

Description

Historical Context of Maleimide (B117702) Derivatives in Scientific Inquiry

Maleimides are a class of organic compounds that have long captured the attention of the scientific community due to their versatile reactivity. researchgate.net Derived from maleic anhydride (B1165640) and amines, maleimides serve as crucial building blocks in the synthesis of a wide array of molecules. wisdomlib.org Their importance is underscored by their diverse biological activities, which include antibacterial, antifungal, and anticarcinogenic properties. wisdomlib.org In polymer science, maleimides are valued for their ability to form high-performance polymers with desirable characteristics such as high-temperature stability. researchgate.net The reactivity of the maleimide group, particularly its susceptibility to Michael addition reactions with thiols, has made it a cornerstone in bioconjugation chemistry for decades. nih.gov This specific reactivity allows for the selective labeling of proteins and other biomolecules. wisdomlib.orgnih.gov While traditionally considered a fluorescent quencher, recent research has unveiled the emissive potential of maleimide derivatives, further expanding their application in materials science and biological imaging. chemrxiv.org

Evolution of Acridine (B1665455) Moieties in Chemical Probes and Reagents

The acridine moiety, a nitrogen-containing heterocyclic aromatic compound, has a rich history in the development of chemical probes and reagents. nih.gov Initially recognized for their use as pigments and dyestuffs, the application of acridines expanded significantly with the discovery of their DNA intercalating properties. nih.govresearchgate.net This ability to insert between the base pairs of DNA made them invaluable tools in medicinal chemistry and molecular biology, leading to the development of anticancer and antimalarial drugs. nih.govresearchgate.net The inherent fluorescence of many acridine derivatives further cemented their role in the creation of fluorescent probes for sensing and imaging. nih.govmdpi.com Scientists have harnessed the photophysical properties of acridines to design probes for detecting specific ions, biomolecules like ATP, and monitoring metabolic events. nih.gov The versatility of the acridine structure allows for chemical modifications that can tune its fluorescent properties and target it to specific cellular compartments or molecules, making it a privileged scaffold in the design of advanced chemical probes. nih.govd-nb.info

Significance of N-(9-Acridinyl)maleimide (NAM) as a Fluorescent Thiol Reagent

This compound (NAM) has emerged as a highly significant fluorescent reagent specifically for the detection and quantification of thiols. oup.commedchemexpress.com A key feature of NAM is that the compound itself is essentially non-fluorescent. oup.commedchemexpress.com However, upon reaction with a thiol-containing compound, such as the amino acids cysteine and glutathione (B108866), a highly fluorescent product is formed which emits a strong blue fluorescence. oup.commedchemexpress.com This "turn-on" fluorescent property is exceptionally advantageous as it minimizes background signal and enhances the sensitivity of detection. uta.edu The reaction between NAM and thiols is a Michael addition, which proceeds readily under mild conditions. researchgate.net This reactivity, combined with its favorable fluorescent properties, makes NAM a powerful tool for the fluorometrical analysis of thiols in various biological and environmental samples. oup.comresearchgate.net

| Property | Description |

| Fluorescence Principle | "Turn-on" fluorescence upon reaction with thiols. oup.commedchemexpress.com |

| Reactivity | Reacts with thiol groups via Michael addition. researchgate.net |

| Emission | The resulting adducts exhibit strong blue fluorescence. oup.commedchemexpress.com |

| Application | Fluorometrical analysis of thiol-containing compounds like cysteine and glutathione. oup.commedchemexpress.com |

Overview of Principal Research Areas and Applications of this compound

The unique properties of this compound have led to its application in several key research areas. Its primary use is in the sensitive detection and quantification of thiols in various contexts.

One of the major applications of NAM is in analytical biochemistry for the analysis of low-molecular-weight thiols. It has been successfully used in conjunction with high-performance liquid chromatography (HPLC) to determine the levels of cysteine, glutathione, and homocysteine in biological samples. researchgate.net This method offers high sensitivity, allowing for the detection of these compounds at very low concentrations. researchgate.net

In the field of environmental analysis , NAM has been employed to determine sulfite (B76179) levels in samples such as wine and beer. researchgate.net The reaction of NAM with sulfite produces strongly fluorescent derivatives, enabling sensitive and selective quantification. researchgate.net

Furthermore, NAM is utilized in proteomics as a tool for fluorescently tagging and detecting cysteinyl peptides in biological samples. uta.edu This application is crucial for studying protein structure and post-translational modifications involving cysteine residues. uta.edu

Recent studies have also explored the use of NAM as a cell viability marker . google.com The principle behind this application is that NAM can permeate and stain viable cells, which can then be detected by their fluorescence. google.com

| Research Area | Specific Application |

| Analytical Biochemistry | HPLC-based quantification of thiols like cysteine and glutathione. researchgate.net |

| Environmental Analysis | Fluorometric determination of sulfite in beverages. researchgate.net |

| Proteomics | Fluorescent labeling of cysteinyl peptides for analysis. uta.edu |

| Cell Biology | Use as a fluorescent stain for assessing cell viability. google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acridin-9-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2/c20-15-9-10-16(21)19(15)17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFIKBMPEOEIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198030 | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49759-20-8 | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049759208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Acridinyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 9 Acridinyl Maleimide

Classical Synthetic Routes for N-(9-Acridinyl)maleimide Production

The foundational methods for synthesizing this compound have been well-documented, primarily involving the reaction between 9-aminoacridine (B1665356) and maleic anhydride (B1165640). researchgate.nettandfonline.comoup.com These classical routes are characterized by their directness and have been refined over time to improve yields and purity.

Dehydrative Cyclization Techniques Utilizing 9-Aminoacridine and Maleic Anhydride

The most common approach to synthesizing this compound is through the dehydrative cyclization of 9-aminoacridine with maleic anhydride. researchgate.nettandfonline.comoup.com This condensation reaction forms the maleimide (B117702) ring fused to the acridine (B1665455) core. The process typically involves heating the two reactants in the presence of a dehydrating agent to drive the reaction towards the formation of the imide. While effective, this method can require rigorous purification to remove unreacted starting materials and byproducts. An improved synthesis method has also been reported, although specific details of the improvements are not fully elaborated in the available literature. oup.com

Polyphosphoric Acid Catalysis in this compound Synthesis

To enhance the efficiency of the dehydrative cyclization, polyphosphoric acid (PPA) is often employed as a catalyst and solvent. researchgate.nettandfonline.comoup.com PPA facilitates the ring closure by acting as a powerful dehydrating agent, leading to the formation of this compound. researchgate.netoup.com This method is noted for producing the desired compound, which is particularly useful as a fluorometrical reagent for thiol compounds like cysteine and glutathione (B108866). researchgate.nettandfonline.comoup.com The resulting NAM itself shows minimal fluorescence, but its adducts with thiols exhibit strong blue fluorescence, making it a valuable analytical tool. researchgate.nettandfonline.comoup.com

Advanced Derivatization Strategies for this compound Analogues

To broaden the applications of this compound, researchers have explored various derivatization strategies. These modifications aim to fine-tune the molecule's properties, such as its reactivity, selectivity, and fluorescent characteristics.

Functionalization for Enhanced Reactivity and Selectivity

The functionalization of the acridine or maleimide moieties can lead to analogues with improved performance. For instance, the introduction of different side chains or substituents can influence the compound's biological activity and targeting capabilities. nih.gov Research into N-(9-acridinyl) amino acid derivatives has shown that factors like esterification, the presence of aromatic substituents, and the length of the amino acid side chain are key in determining both toxicity and activity. nih.gov While not directly about NAM, the synthesis of other functionalized maleimides, such as those used in bioconjugation, highlights the versatility of the maleimide group for creating targeted molecules. researchgate.netscience.gov These strategies often involve multi-step syntheses to introduce desired functional groups. researchgate.net

Synthesis of N-Acridinylmaleimide Isomers (e.g., N-(3-Acridinyl)maleimide) and Comparative Studies

The position of the maleimide group on the acridine ring can significantly impact the compound's properties. While this compound is the most studied isomer, the synthesis and evaluation of other isomers, such as N-(3-Acridinyl)maleimide, are of interest for comparative studies. Such studies can reveal structure-activity relationships, providing insights into how the linkage position affects reactivity and fluorescence. Comparative studies of positional isomers in other heterocyclic systems have demonstrated that even slight structural changes can lead to substantial differences in biological activity. nih.govrsc.org For example, a study on N-thienylcarboxamide isomers showed significant variations in fungicidal activity based on the substituent's position on the thiophene (B33073) ring. nih.gov Similarly, research on dibenzothieno[b,d]pyrrole isomers revealed that the anti-isomer had superior charge transport properties compared to the syn-isomer. rsc.org These findings underscore the importance of synthesizing and comparing different N-acridinylmaleimide isomers to optimize their function for specific applications.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions and improving yields. The dehydrative cyclization reaction between 9-aminoacridine and maleic anhydride is believed to proceed through the initial formation of a maleamic acid intermediate, N-(9-acridinyl)maleamic acid. This intermediate then undergoes intramolecular cyclization, facilitated by a dehydrating agent like PPA, to form the final imide product. researchgate.netoup.com Mechanistic studies on similar maleimide syntheses suggest that the reaction conditions can influence the rate and efficiency of this cyclization step. researchgate.net Furthermore, investigations into related acridine derivative syntheses provide insights into the reactivity of the acridine nucleus and the influence of substituents on the reaction pathways. jocpr.com

Table of Research Findings on this compound Synthesis

| Synthetic Aspect | Key Reagents/Conditions | Primary Findings | References |

| Classical Synthesis | 9-Aminoacridine, Maleic Anhydride | Formation of this compound via dehydrative cyclization. | researchgate.nettandfonline.comoup.com |

| Catalysis | Polyphosphoric Acid (PPA) | PPA acts as an effective catalyst and dehydrating agent, facilitating the cyclization. | researchgate.netoup.com |

| Improved Synthesis | Not specified | An improved synthetic method has been developed. | oup.com |

| Derivatization | 9-Chloroacridine (B74977), Amino Acids | Esterification, aromatic substituents, and side chain length affect the biological activity of N-(9-acridinyl) amino acid derivatives. | nih.gov |

Spectroscopic Characterization and Photophysical Properties of N 9 Acridinyl Maleimide Adducts

Fluorescence Spectroscopy of N-(9-Acridinyl)maleimide Conjugates

This compound is a notable fluorescent reagent primarily because the parent molecule itself is essentially non-fluorescent. medchemexpress.commedchemexpress.comcity.ac.uk However, upon conjugation with thiol-containing compounds, its adducts become intensely fluorescent. medchemexpress.commedchemexpress.comresearchgate.net This property allows for the sensitive detection and quantification of cysteinyl peptides and other thiol-containing molecules in various samples, including biological ones. researchgate.netuta.edu The fluorescence intensity of these conjugates can be influenced by the local environment; for instance, this compound conjugated to cysteine (NAM-Cys) exhibits weaker fluorescence in non-polar solvents compared to polar ones. nih.gov This sensitivity to environmental polarity makes NAM a useful probe for studying conformational changes in proteins. nih.gov

The dramatic increase in fluorescence upon the reaction of this compound with a thiol is a classic example of a "turn-on" fluorescence mechanism. In its free, unconjugated state, the fluorescence of the acridine (B1665455) fluorophore is quenched by the attached maleimide (B117702) group. city.ac.uknstl.gov.cn This quenching effect is attributed to the presence of the olefinic (carbon-carbon) double bond within the maleimide ring. city.ac.uk

The reaction with a thiol compound proceeds via a Michael addition (an electrophilic addition mechanism), where the thiol's sulfhydryl group attacks the double bond of the maleimide. city.ac.ukresearchgate.net This reaction converts the electron-deficient maleimide ring into a stable, saturated succinimide (B58015) ring. nstl.gov.cn The saturation of this double bond eliminates the quenching pathway, thereby restoring the inherent, strong fluorescence of the acridine chromophore. city.ac.uknstl.gov.cn This change is specific to reactions with thiols; for example, the fluorescent properties of NAM change in the presence of reduced glutathione (B108866) (GSH), which contains a free thiol group, but not in the presence of oxidized glutathione (GSSG), which does not. google.com

The adducts formed from the reaction of this compound with thiols are characterized by a strong blue fluorescence emission. medchemexpress.commedchemexpress.commedchemexpress.com This distinct emission profile is a key feature for its application in fluorometrical analysis. The blue fluorescence is readily detectable and quantifiable, providing high sensitivity for the detection of compounds like cysteine and glutathione. medchemexpress.comresearchgate.net The reaction products are stable enough to be analyzed using techniques like high-performance liquid chromatography (HPLC) without decomposition, allowing for excellent chromatographic separation and detection. tcichemicals.com

The specific excitation (Ex) and emission (Em) wavelengths of this compound adducts can vary slightly depending on the specific conjugate and the solvent environment. However, they consistently fall within the ultraviolet for excitation and the blue region of the visible spectrum for emission. medchemexpress.com

Here is a summary of reported wavelength values:

| Conjugate/Application | Excitation Wavelength (Ex) | Emission Wavelength (Em) | Source |

|---|---|---|---|

| HPLC Labeling | 355 nm | 465 nm | tcichemicals.com |

| Cytochrome c Conjugate | 360 nm | 439 nm | rsc.org |

| General Thiol Adducts | <380 nm | 451-495 nm | medchemexpress.commedchemexpress.com |

Absorption Spectroscopy of this compound and Its Adducts

The ultraviolet-visible (UV/Vis) absorption spectrum for this compound and its adducts is characterized by a maximal absorbance peak (λmax) around 360 nm. city.ac.uk Studies have shown that the free probe, as well as its cysteine-modified and protein-conjugated forms, all exhibit this maximal absorbance at the same wavelength. city.ac.uk This consistent absorption maximum is convenient for experimental setups, as the same excitation wavelength can be used to study both the non-fluorescent reagent and its fluorescent products. city.ac.uk

Quantum Chemical Studies and Computational Modeling of this compound's Photophysical Behavior

Detailed quantum chemical studies specifically focused on this compound were not prominently featured in the surveyed literature. However, computational modeling is a common tool for understanding the photophysical behavior of related fluorescent molecules. For many amine-containing dyes, mechanisms such as twisted intramolecular charge transfer (TICT) are computationally investigated to explain their fluorescence properties. mdpi.com In a TICT state, the molecule undergoes a geometric rearrangement in the excited state, often leading to a non-radiative decay pathway and, thus, quenched fluorescence. mdpi.com

For this compound, it is plausible that the maleimide moiety facilitates a non-radiative decay pathway from the excited acridine fluorophore. Upon conjugation with a thiol, the resulting succinimide adduct lacks the electronic structure (specifically the endocyclic double bond) that promotes this quenching mechanism. city.ac.uknstl.gov.cn Quantum chemical calculations could potentially model the electronic states and potential energy surfaces of both the free NAM and its thiol adduct to confirm that the reaction eliminates an efficient non-radiative decay channel, thereby restoring fluorescence. Such studies would provide a deeper, quantitative understanding of the quenching mechanism and the subsequent fluorescence enhancement.

Reaction Kinetics and Mechanisms of N 9 Acridinyl Maleimide in Bioconjugation

Michael Addition Reactions with Thiol Compounds

The primary mechanism for the bioconjugation of N-(9-Acridinyl)maleimide involves the Michael addition of a thiol group to the electron-deficient carbon-carbon double bond of the maleimide (B117702) ring. researchgate.netrsc.org This reaction is highly chemoselective for thiols, particularly the thiolate anion (-S⁻), which acts as the nucleophile. researchgate.netrsc.org The reaction proceeds rapidly under mild conditions, making it a favored method for labeling proteins, peptides, and other biomolecules. researchgate.netresearchgate.net

Reaction with Cysteine and Cysteine Residues in Proteins/Peptides

This compound readily reacts with the thiol group of cysteine residues in proteins and peptides. medchemexpress.commedchemexpress.com This specificity allows for the site-selective modification of proteins, a crucial technique in proteomics and drug development. researchgate.net The reaction is efficient and has been used for the fluorometric analysis of cysteine. medchemexpress.comresearchgate.net The resulting succinimidyl thioether linkage is the basis for its application in creating fluorescently labeled proteins and peptides, enabling their detection and study. medchemexpress.comnih.gov

When conjugating with peptides containing an N-terminal cysteine, a potential side reaction can occur where the initial succinimidyl thioether adduct undergoes an intramolecular rearrangement to form a more stable six-membered thiazine (B8601807) structure. nih.gov The rate of this rearrangement is influenced by factors such as the pH and the specific amino acid sequence adjacent to the N-terminal cysteine. nih.gov

Reaction with Glutathione (B108866) and Homocysteine

Similar to its reaction with cysteine, this compound is used for the fluorometric analysis of other low-molecular-weight thiols like glutathione (GSH) and homocysteine. medchemexpress.commedchemexpress.comcnjournals.com The reaction follows the same Michael addition mechanism, resulting in highly fluorescent adducts that can be quantified to determine the concentrations of these important biological molecules. tandfonline.comscispace.com The high sensitivity of NAM-based fluorometry allows for the detection of these thiols at very low concentrations, in the range of 10⁻⁹ to 10⁻¹² moles. tandfonline.comscispace.com

The reaction with glutathione is significant as GSH is a major cellular antioxidant, and its quantification is crucial in many biomedical studies. The kinetics of the derivatization reaction with these aminothiols are generally fast, often completing within minutes at room temperature. researchgate.net

Reaction with Coenzyme A

This compound also forms fluorescent complexes with Coenzyme A (CoA), another vital thiol-containing molecule in cellular metabolism. tandfonline.comscispace.comcnjournals.com The reaction enables the sensitive enzymatic assay of CoA and related enzymes. tandfonline.comscispace.com The general protocol for coupling maleimides with CoA-SH involves reacting equimolar quantities in a buffered solution, often overnight, to ensure complete formation of the CoA substrate. neb.com

Influence of pH on Reaction Kinetics and Adduct Stability

The pH of the reaction medium plays a critical role in the kinetics of the thiol-maleimide reaction and the stability of the resulting adduct. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values at or above the pKa of the thiol group (typically around 8.5 for cysteine). nih.govuq.edu.au Therefore, increasing the pH generally increases the reaction speed. nih.gov For many bioconjugation applications, a pH range of 7 to 7.5 is considered optimal, providing a balance between rapid kinetics and maintaining the integrity of the biomolecule. researchgate.net

However, the stability of the resulting succinimide (B58015) thioether adduct is also pH-dependent. At basic pH, the adduct can undergo hydrolysis, leading to the opening of the succinimide ring to form a succinamic acid derivative. ucl.ac.ukprolynxinc.com This ring-opened form is more stable and not susceptible to the reverse Michael reaction. ucl.ac.ukprolynxinc.com Conversely, performing the conjugation at acidic pH can prevent side reactions like thiazine formation when labeling N-terminal cysteines. nih.gov The pH can therefore be modulated to control both the reaction rate and the stability and nature of the final conjugate. nih.govnih.gov

Interactive Data Table: Effect of pH on Thiol-Maleimide Reaction (This table is illustrative, based on general principles described in the sources. Specific rate constants for NAM were not available in the provided search results.)

| pH | Relative Reaction Rate | Adduct Stability (Thioether) | Notes |

| 5.8 | Slow | High | Reduced thiolate concentration slows the reaction. nih.gov |

| 7.4 | Fast | Moderate | Optimal for many bioconjugations; balances rate and protein stability. researchgate.net |

| 8.5 | Very Fast | Lower | Increased thiolate concentration accelerates the reaction; risk of adduct hydrolysis increases. nih.govucl.ac.uk |

| > 9.0 | Very Fast | Low | Promotes rapid reaction but also significant hydrolysis of the succinimide ring. nih.govucl.ac.uk |

Temperature Effects on Derivatization Reactions

Temperature is another factor that influences the rate of derivatization reactions with this compound. Generally, increasing the temperature accelerates the reaction rate. For instance, the reaction of NAM with sulfite (B76179) to form fluorescent derivatives occurs at temperatures ranging from room temperature up to 50°C. researchgate.net In some protocols for derivatizing thiols with NAM, the reaction is carried out at elevated temperatures, such as 50°C, to ensure the reaction proceeds to completion in a reasonable timeframe. nih.gov For the coupling of maleimides to Coenzyme A, a temperature of 30°C is typically used for an overnight reaction. neb.com However, for most bioconjugation applications involving sensitive proteins, reactions are often performed at room temperature or even at 4°C to minimize protein denaturation, albeit with longer reaction times.

Reversibility and Stability of this compound Conjugates

While the Michael addition of thiols to maleimides is often considered a stable, covalent linkage, the resulting succinimide thioether adduct can exhibit a degree of reversibility through a retro-Michael reaction. researchgate.netnih.gov This reversibility can lead to the exchange of the maleimide conjugate with other thiols present in the solution, such as excess glutathione in a cellular environment. ucl.ac.uknih.gov

The stability of the this compound conjugate is a key consideration for its application. The thioether linkage can be stabilized against this reversal by hydrolysis of the succinimide ring to the corresponding succinamic acid. ucl.ac.ukprolynxinc.com This ring-opening reaction is generally irreversible and yields a more stable conjugate. ucl.ac.uk The rate of this hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents and by increasing the pH. prolynxinc.commdpi.com For N-aryl maleimides, the hydrolysis of the intermediate thio-succinimide can be very rapid. mdpi.com Therefore, while the initial adduct may be subject to reversal, subsequent hydrolysis can render the linkage permanent, ensuring the long-term stability of the bioconjugate. tandfonline.comresearchgate.net

Interactive Data Table: Factors Affecting Maleimide-Thiol Adduct Stability (This table is illustrative, based on general principles described in the sources.)

| Factor | Effect on Thioether Adduct Stability | Consequence |

| Presence of excess thiol | Decreased | Can lead to retro-Michael reaction and thiol exchange. ucl.ac.uknih.gov |

| Basic pH (Hydrolysis) | Decreased (promotes ring-opening) | Irreversible hydrolysis to a more stable succinamic acid adduct. ucl.ac.ukprolynxinc.com |

| Electron-withdrawing N-substituents | Decreased (promotes ring-opening) | Accelerates the rate of stabilizing hydrolysis. prolynxinc.commdpi.com |

| N-Aryl Substituents | Decreased (promotes ring-opening) | Can lead to instantaneous ring hydrolysis upon conjugation. mdpi.com |

Chemoselectivity of this compound Towards Biothiols

The utility of any bioconjugation reagent hinges on its ability to react selectively with a target functional group in the complex milieu of a biological system. The maleimide moiety is renowned for its high chemoselectivity towards thiol (sulfhydryl) groups, a feature central to the application of this compound. jst.go.jp

The reaction proceeds via a Michael-type addition, where the nucleophilic thiolate anion (S⁻) attacks one of the activated carbon atoms of the maleimide double bond. researchgate.net This reaction is highly efficient and typically occurs under mild physiological conditions, most favorably between pH 6.5 and 7.5. jst.go.jp Within this pH range, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high selectivity for cysteine residues over lysine (B10760008) residues in proteins. ethernet.edu.et

This compound has been established as a fluorometrical reagent for the analysis and detection of various biothiols, including cysteine and the tripeptide glutathione. wordpress.comjst.go.jp The compound itself is not fluorescent, but its adducts with thiols exhibit strong blue fluorescence, a property that is exploited for their quantification. wordpress.comjst.go.jp Studies have utilized NAM for the chromatographic separation and determination of biothiols such as glutathione, homocysteine, and cysteine in biological samples. google.com

The selectivity of the reaction is influenced by the pKa of the thiol. Cysteine has a pKa of approximately 8.5, and at a physiological pH of 7.4, a significant fraction exists as the more nucleophilic thiolate anion, promoting reaction. While specific rate constants for the reaction of this compound with different biothiols are not extensively detailed in the literature, its established use in detecting these various thiols confirms its broad reactivity within this class of nucleophiles. The bulky acridinyl group, being aromatic and electron-withdrawing, is expected to influence the electrophilicity of the maleimide double bond, thereby affecting the precise reaction rates with different biothiols.

Kinetic Discrimination Between Maleimide and Other Thiol-Reactive Functions

In bioconjugation, several classes of functional groups are employed to target thiols. The kinetic properties of the maleimide group in this compound can be compared with other common thiol-reactive functions, such as haloacetyls (e.g., iodoacetamides) and bromoacetyls, to understand its relative advantages and disadvantages.

The primary mechanistic difference lies in the reaction type. Maleimides react via Michael addition, as previously described, whereas haloacetyls react through a bimolecular nucleophilic substitution (SN2) reaction, with the halide serving as the leaving group. researchgate.net This fundamental difference in mechanism leads to distinct kinetic profiles.

Maleimides are generally more reactive towards thiols than iodoacetamides. researchgate.net The reaction of N-ethylmaleimide with thiols is faster and less dependent on pH than that of iodoacetamide. researchgate.net Furthermore, studies comparing iodoacetamide-based probes with N-alkylmaleimide probes have shown differing selectivities, with only a modest overlap of about 20-35% in the protein targets they alkylate, indicating that the two classes of reagents target different subsets of the reactive thiol proteome.

Other thiol-reactive probes, such as 5-(bromomethyl)fluorescein, have been shown to react more slowly with thiols compared to maleimide derivatives. While slower, this reaction forms a more stable thioether bond. The table below summarizes the general characteristics of these functional groups.

Table 1: General Comparison of Thiol-Reactive Functional Groups

| Functional Group | Reaction Mechanism | General Reactivity vs. Maleimide | pH Dependence |

|---|---|---|---|

| Maleimide | Michael Addition | - | Less dependent |

| Iodoacetamide | SN2 | Slower | More dependent |

| Bromoacetyl | SN2 | Slower | More dependent |

The specific kinetics of this compound relative to these other functions would be influenced by its unique N-substituent. The acridinyl group's electronic properties can modulate the reactivity of the maleimide core, but direct comparative kinetic studies involving NAM against other thiol-reactive probes are not widely available.

Computational Investigations of Reaction Mechanisms and Selectivity

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for dissecting reaction mechanisms, understanding selectivity, and predicting kinetic parameters. Such studies have been applied to the thiol-maleimide reaction to investigate the influence of various factors on the reaction pathway and energetics.

Despite the utility of these methods, specific computational studies focusing on the reaction of this compound with biothiols were not prominently found in a review of the literature. Such a study would be of significant value, as the N-(9-acridinyl) substituent is structurally distinct from the simple alkyl or aryl groups often examined in theoretical studies. The large, planar, and aromatic acridinyl moiety can engage in π-stacking interactions and possesses unique electronic properties that would undoubtedly influence the transition state energies and reaction pathways. A computational analysis could precisely quantify the electronic effect of the acridinyl group on the maleimide's electrophilicity and probe the steric hindrance it may impose on the approaching thiol, thereby providing a deeper, quantitative understanding of its reactivity and selectivity.

Applications of N 9 Acridinyl Maleimide in Analytical Chemistry

Fluorometric Determination of Thiols in Biological Sampleslookchem.commedchemexpress.comgoogle.comcreative-biolabs.comtcichemicals.com

The reaction of N-(9-Acridinyl)maleimide (NAM) with thiol-containing compounds forms the basis of highly sensitive fluorometric assays for their determination in biological matrices. medchemexpress.comtandfonline.com This method is particularly advantageous due to its high sensitivity, allowing for the analysis of very small sample volumes. tandfonline.com

Assay Development for Cysteine and Glutathionelookchem.commedchemexpress.comgoogle.comcreative-biolabs.comtcichemicals.com

Assays utilizing NAM have been specifically developed for the fluorometric analysis of crucial biological thiols such as cysteine and glutathione (B108866). medchemexpress.comoup.com The reaction between NAM and these thiols results in the formation of strongly fluorescent adducts, enabling their quantification. medchemexpress.com The fluorescence of the resulting product is stable and reproducible under specific pH conditions, typically around pH 8.8. tandfonline.comresearchgate.net Research has demonstrated a linear relationship between fluorescence intensity and the concentration of glutathione over a wide range, from nanomolar to micromolar levels. tandfonline.com This allows for the sensitive measurement of these thiols in various biological materials. google.comtandfonline.com

Analysis of Total Thiol Content in Mammalian Tissuestcichemicals.com

Beyond individual thiols, NAM is also employed to determine the total thiol content in mammalian tissues. tandfonline.com This is achieved by treating tissue samples to release all thiols, which are then derivatized with NAM. escholarship.org The resulting fluorescence provides a measure of the total thiol concentration. tandfonline.com To ensure all disulfide bonds are broken and all thiols are available for reaction, samples for total thiol determination are often treated with a reducing agent like Tris(2-carboxyethyl) phosphine (B1218219) hydrochloride. escholarship.org Studies have shown that the total thiol content determined by the NAM fluorometric method correlates well with results obtained from other established methods, such as the DTNB colorimetric method. tandfonline.com The NAM-based method, however, offers significantly higher sensitivity, often more than fifty times greater, allowing for analysis with very small amounts of tissue (0.03 ~ 15 mg). tandfonline.com

High-Performance Liquid Chromatography (HPLC) with this compound Labelingtandfonline.comoup.comcreative-biolabs.comtcichemicals.com

To analyze complex mixtures of thiols in biological samples, NAM is frequently used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC). lookchem.comresearchgate.net This technique combines the separation power of HPLC with the high sensitivity of fluorescence detection. researchgate.net The NAM-labeled thiol derivatives are stable enough to withstand the conditions of reversed-phase HPLC without decomposition. tcichemicals.com

NAM-labeled thiols, such as glutathione, homocysteine, coenzyme A, and cysteine, can be effectively separated using a reversed-phase partition column, typically an octadecylsilylated silica (B1680970) gel (ODS) column. researchgate.net The separation is achieved by optimizing the mobile phase composition and flow rate. For instance, a mobile phase consisting of a borate (B1201080) buffer (pH 8.8) and methanol (B129727) in a specific ratio can achieve separation of these thiols within 15 minutes. researchgate.net

Table 1: HPLC Separation Conditions for NAM-Labeled Thiols

| Parameter | Condition 1 | Condition 2 (in the absence of Coenzyme A) |

| Column | Reversed-phase partition (ODS) | Reversed-phase partition (ODS) |

| Mobile Phase | 0.06 M Borate buffer (pH 8.8) : Methanol (13:1) | 0.1 M Borate buffer (pH 8.8) : Methanol (15:1) |

| Flow Rate | 0.6 ml/min | 0.8 ml/min |

| Separation Time | Within 15 min | Not specified |

| Data sourced from a study on the determination of thiols in biological samples by HPLC. researchgate.net |

The use of NAM as a fluorescent label in HPLC significantly enhances the sensitivity of thiol detection, allowing for measurements in the picomole range. researchgate.net This high sensitivity is a major advantage over other detection methods. tandfonline.com The detection limits for various thiols are exceptionally low, demonstrating the power of this technique for trace analysis. researchgate.net An excellent chromatogram can be obtained by monitoring the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 465 nm. tcichemicals.comtcichemicals.com

Table 2: Detection Limits for Various Thiols using Fluorometric Methods

| Thiol | Detection Limit |

| L-cysteine | 1 x 10⁻¹⁰ M |

| Glutathione | 5 x 10⁻¹¹ M |

| 2-mercaptoethanol | 2 x 10⁻¹⁰ M |

| Data sourced from a study on the spectrofluorimetric determination of reduced glutathione. researchgate.net |

Determination of Sulfite (B76179) in Environmental and Biological Matricesoup.comcreative-biolabs.comgrafiati.comopenalex.org

This compound is also a highly effective reagent for the fluorometric determination of sulfite in a variety of samples, including those from environmental and biological sources. tandfonline.comresearchgate.net The reaction between NAM and sulfite, a Michael addition reaction, produces strongly fluorescent derivatives. tandfonline.comresearchgate.net This method is noted for its high sensitivity and specificity, with minimal interference from other substances commonly found in samples like wine, beer, and blood serum. tandfonline.comresearchgate.net

The reaction can be carried out at temperatures ranging from room temperature to 50°C. tandfonline.comresearchgate.net When combined with HPLC, the sensitivity of sulfite determination is further improved, reaching the picomole range. researchgate.net For instance, a method using an ODS column can detect sulfite at a level of 0.1 pmol on the column. researchgate.net This HPLC-based fluorometric method has been successfully applied to determine total and bound sulfite in wine, with results comparable to other established methods. grafiati.com The derivatization reaction for HPLC analysis is typically completed in about 30 minutes at 50°C. amazonaws.com The method is simple, rapid, and requires only a small sample volume. nih.gov It has also been adapted for the analysis of sulfite in environmental samples like sediments, where it can determine concentrations in the range of 1 to 1,000 pmol on the column. dustri.com Furthermore, a simple fluorescence detection method using NAM has been developed for determining sulfur dioxide in ambient air after its collection and conversion to sulfite ions. xsrv.jp

Enzymatic Assays Utilizing this compound as a Detection Reagent

The specific and sensitive reaction of NAM with sulfite allows it to be used as a detection reagent in enzymatic assays where sulfite is a reaction product. tandfonline.com

A highly sensitive assay for the clinically important enzyme L-aspartate:2-oxoglutarate aminotransferase (GOT), also known as glutamic-oxaloacetic transaminase, has been developed using NAM. tandfonline.com In this innovative approach, the traditional substrate, L-aspartate, is replaced with a structural analog, L-cysteine sulfinic acid (CSA) . tandfonline.com The GOT enzyme acts on CSA to produce pyruvate (B1213749) and sulfite. tandfonline.com The enzyme's activity is then determined by quantifying the amount of sulfite produced using the highly sensitive fluorometric reaction with this compound. tandfonline.com This method is sensitive enough to measure GOT activity in the range of 4 to 140 U/l using less than 10 microliters of human serum. tandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | L-Aspartate:2-oxoglutarate Aminotransferase (GOT) | tandfonline.com |

| Substrate | L-cysteine sulfinic acid (CSA) | tandfonline.com |

| Product Detected | Sulfite (via reaction with NAM) | tandfonline.com |

| Sensitivity Range | 4 to 140 U/l | tandfonline.com |

| Sample Volume | < 10 µL of human serum | tandfonline.com |

Thin-Layer Chromatographic (TLC) Detection of Thiol and Disulfide Compounds

This compound has also been effectively used as a fluorescent detection reagent for thiol and disulfide compounds on thin-layer chromatograms. oup.com After separating thiol-containing compounds like cysteine and related substances on a TLC plate, the plate can be sprayed with a NAM solution. oup.com The spots containing thiols react with NAM to form adducts that exhibit strong blue fluorescence under ultraviolet (UV) light, allowing for their easy identification. tandfonline.com For the detection of disulfide compounds, a reduction step is typically required prior to derivatization with NAM to convert the disulfide bonds into free thiol groups, which can then react with the reagent. researchgate.net

N 9 Acridinyl Maleimide As a Fluorescent Probe in Biochemistry and Molecular Biology

Probing Protein Structure and Dynamics

The fluorescence characteristics of the acridine (B1665455) core in N-(9-Acridinyl)maleimide are highly sensitive to the local microenvironment. nih.govnih.govmdpi.com This sensitivity is the basis for its use as a probe to investigate protein structure, conformational changes, and dynamics. When NAM is in an aqueous solution, its fluorescence is typically low. However, upon covalent attachment to a protein, usually at a cysteine residue located in a hydrophobic or sterically constrained pocket, its fluorescence properties can change dramatically. nih.gov

The principle behind this application is rooted in the photophysical behavior of the acridine fluorophore. In polar, aqueous environments, the excited state of the acridine moiety can be efficiently deactivated through non-radiative pathways, such as torsional relaxation or interaction with solvent molecules, resulting in low fluorescence quantum yield. nih.gov When the NAM-protein adduct is formed, the fluorophore becomes localized to a specific region of the protein. If this region is non-polar or restricts the rotational freedom of the acridine ring, these non-radiative decay pathways are suppressed. nih.gov This hindrance leads to a significant enhancement of the fluorescence intensity and can also cause shifts in the emission wavelength, a phenomenon known as solvatochromism.

Researchers can exploit these changes to gain insights into the protein's architecture. For instance, by introducing a cysteine residue at a specific site through mutagenesis and then labeling it with NAM, the fluorescence signal can report on the local environment of that site. Changes in the protein's conformation, perhaps induced by ligand binding, protein-protein interactions, or unfolding, will alter the environment around the attached probe, leading to measurable changes in fluorescence intensity, emission wavelength, or fluorescence lifetime. This allows for real-time monitoring of protein dynamics. nih.gov

Table 1: Factors Influencing the Fluorescence of this compound Adducts

| Environmental Factor | Effect on Acridine Fluorophore | Observed Fluorescence Change |

|---|---|---|

| Polarity | Decreased polarity reduces solvent-induced quenching. | Increase in fluorescence intensity; Blue shift in emission maximum. |

| Viscosity/Rigidity | Increased viscosity or steric hindrance restricts torsional relaxation. | Significant increase in fluorescence quantum yield. nih.gov |

| pH | Changes in pH can alter the protonation state of the acridine ring. | Variation in fluorescence intensity and wavelength. |

| Accessibility to Water | Reduced access to water molecules minimizes quenching. | Enhancement of fluorescence signal. |

Site-Selective Modification of Proteins and Peptides

The utility of this compound as a probe is critically dependent on its ability to be attached to a specific site within a protein or peptide. frontiersin.org This site-selectivity ensures that the fluorescent signal originates from a defined location, allowing for unambiguous interpretation of the experimental data. The maleimide (B117702) functional group is the key to achieving this specificity.

The most common strategy for the site-selective labeling of proteins with maleimides is the Thio-Michael addition reaction, which targets the sulfhydryl (thiol) group of cysteine residues. nih.govresearchgate.netnih.gov Cysteine is one of the least abundant amino acids, and its thiol group is significantly more nucleophilic than most other functional groups found in proteins under physiological conditions, making it an ideal target for selective modification. nih.gov

The reaction between the maleimide double bond of NAM and the thiol group of a cysteine residue proceeds rapidly and efficiently in aqueous solutions under mild conditions, typically at a pH range of 6.5 to 7.5. axispharm.comvectorlabs.com At this pH, the thiol group exists in equilibrium with its more reactive thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring. This nucleophilic conjugate addition results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage. nih.govvectorlabs.com The high chemoselectivity of this reaction means that NAM will preferentially react with cysteine thiols over other nucleophilic residues like the amine groups of lysine (B10760008), especially within the optimal pH range. axispharm.com

The reaction mechanism is as follows:

Deprotonation of the cysteine thiol (-SH) to the more nucleophilic thiolate (-S⁻).

Nucleophilic attack of the thiolate on one of the carbon atoms of the maleimide's double bond.

Protonation of the resulting carbanion to form the stable thiosuccinimide adduct.

This robust and selective chemistry allows researchers to precisely attach the acridine fluorophore to a single, predetermined cysteine residue on the protein surface, turning the protein itself into a highly specific fluorescent biosensor.

While cysteine modification is the predominant method, not all proteins have accessible cysteine residues at the desired location for labeling. To overcome this limitation, strategies have been developed to target the N-terminus of a protein for modification with maleimides. researchgate.net One such advanced method is a copper(II)-mediated [3+2] cycloaddition reaction. nih.govchemrxiv.orgresearchgate.net

This approach allows maleimide derivatives to modify the α-amino group at the N-terminus of a protein, irrespective of the identity of the N-terminal amino acid. nih.gov The reaction typically involves the N-terminal amino group, a 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivative, and the maleimide reagent in the presence of copper(II) ions. The copper(II) ion is crucial as it coordinates with the N-terminal amine and the 2-PCA to facilitate the formation of a stable azomethine ylide intermediate, which then undergoes a cycloaddition reaction with the maleimide. chemrxiv.org This method represents a significant expansion of the bioconjugation toolkit, enabling the site-specific placement of probes like NAM at the protein's N-terminus without the need for genetic engineering to introduce a cysteine residue. nih.gov

Development of Fluorogenic Probes for Thiol Detection

This compound is intrinsically a fluorogenic probe, often referred to as a "turn-on" sensor, for the detection of thiol-containing compounds such as cysteine and glutathione (B108866). nih.govnih.gov This property arises from the electronic interaction between the acridine fluorophore and the maleimide quencher within the same molecule. In its unreacted state, the fluorescence of the acridine moiety is efficiently quenched by the neighboring maleimide group through a process known as photoinduced electron transfer (PET). nih.govnih.gov In this PET process, the maleimide acts as an electron acceptor, providing a non-radiative pathway for the excited fluorophore to return to its ground state, thus preventing the emission of light.

When NAM reacts with a thiol via the Thio-Michael addition, the electronic properties of the maleimide ring are fundamentally altered. The formation of the thioether bond disrupts the electron-accepting ability of the maleimide, thereby inhibiting the PET process. nih.govnih.gov With the quenching pathway blocked, the excited acridine fluorophore can only return to the ground state by emitting a photon, resulting in a dramatic increase in fluorescence intensity.

This "off-on" switching mechanism provides a high signal-to-noise ratio, making NAM an extremely sensitive reagent for quantifying thiols in biological samples. The fluorescence intensity of the resulting solution is directly proportional to the concentration of the thiol analyte, allowing for precise measurement. nih.gov

Table 2: Spectroscopic Properties of this compound Before and After Thiol Reaction

| State | Fluorescence | Quenching Mechanism | Excitation Max (Ex) | Emission Max (Em) |

|---|---|---|---|---|

| Unreacted NAM | Very Low ("Off") | Photoinduced Electron Transfer (PET) | ~360 nm | Weak or negligible |

| NAM-Thiol Adduct | High ("On") | PET inhibited by thioether bond formation | ~360 nm | ~450-470 nm (Strong Blue) |

Integration into Bioconjugation Technologies

The specific reactivity of the maleimide group and the fluorescent properties of the acridine core make NAM a versatile tool for various bioconjugation technologies. nih.gov Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The thiol-selective chemistry of NAM allows for its integration into complex biological systems and the construction of sophisticated molecular tools.

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver potent cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy tissues. frontiersin.org An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.

Maleimide chemistry is a cornerstone of modern ADC development. nih.gov The interchain disulfide bonds of antibodies can be partially or fully reduced to generate free cysteine thiols, which serve as reactive handles for drug conjugation. nih.govucl.ac.uk A linker molecule functionalized with a maleimide group at one end and carrying the cytotoxic drug at the other can then be reacted with the reduced antibody. The maleimide group selectively attaches to the cysteine thiols, forming a stable ADC. nih.govkinampark.com

While NAM itself is not a drug, its chemical structure serves as a blueprint for how a fluorescent molecule could be incorporated into an ADC linker platform. By replacing the drug with a fluorophore like the acridine in NAM, researchers can create fluorescently labeled antibodies for diagnostic purposes, for studying antibody trafficking and internalization, or for optimizing conjugation conditions. Furthermore, the principles governing the stability of the maleimide-thiol linkage, which are critical for ADC efficacy, have been extensively studied. For instance, the use of N-aryl maleimides has been shown to form more stable conjugates by accelerating the hydrolysis of the thiosuccinimide ring, which prevents a retro-Michael reaction that can lead to premature drug release. nih.govkinampark.com "Next-generation maleimides" have also been developed to re-bridge the disulfide bonds, leading to more homogeneous and stable ADCs. nih.govscispace.com These advancements in maleimide chemistry are directly relevant to the application of any maleimide-containing compound in bioconjugation, including this compound.

Functionalization for Affinity Tags and Spin Labels

This compound (NAM) is a versatile reagent in bioconjugation, primarily due to the reactivity of its maleimide group toward thiol groups, which are present in the cysteine residues of proteins. chemimpex.comsb-peptide.com This specific reactivity allows for the covalent attachment of the acridine fluorophore to proteins, peptides, and other biomolecules, effectively turning NAM into an affinity tag or a component of a spin label system. sb-peptide.comnih.gov

Affinity Tagging:

The maleimide moiety of NAM reacts with the thiol function of cysteine to form a stable carbon-sulfur bond. sb-peptide.com This straightforward and efficient conjugation chemistry is widely used to label proteins. sb-peptide.com Once conjugated, the acridinyl portion of NAM serves as a fluorescent tag. While NAM itself is not substantially fluorescent, its conjugation products with thiol-containing compounds exhibit strong blue fluorescence, allowing for sensitive detection and visualization. medchemexpress.commedchemexpress.combioscience.co.uk This "turn-on" fluorescence is highly advantageous for reducing background noise in imaging and detection assays.

The process of using maleimide-based compounds like NAM for labeling involves their application as versatile reagents for attaching biomolecules to surfaces or other molecules. chemimpex.com This functionalization is crucial in the development of targeted drug delivery systems and diagnostic tools that require high sensitivity and specificity. chemimpex.com

Spin Labeling:

In the field of structural biology, maleimide derivatives are fundamental for spin labeling studies using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov While NAM itself is a fluorophore, the maleimide functional group is the key component used to attach paramagnetic spin labels (like nitroxide radicals) to specific sites on a protein, typically a cysteine residue. nih.govresearchgate.net By introducing a cysteine residue at a specific location through site-directed mutagenesis, a maleimide-functionalized spin label can be attached, providing precise structural and dynamic information about that region of the protein. nih.gov This technique allows researchers to monitor conformational changes in proteins, such as those induced by ligand binding, temperature, or pH changes. nih.gov The maleimide group ensures that the spin label is covalently and specifically attached, which is essential for accurate EPR measurements. nih.govnih.gov

Applications in Drug Design and Medicinal Chemistry

The unique chemical structure of this compound, combining a DNA-intercalating acridine core with a reactive maleimide group, makes it a valuable scaffold in medicinal chemistry and drug design. chemimpex.com Its applications are primarily focused on the development of novel therapeutic agents, particularly in anticancer and antiparasitic research. chemimpex.comnih.gov

Anticancer Research:

The acridine moiety is well-known for its ability to intercalate between the base pairs of DNA. chemimpex.com This action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). chemimpex.com Consequently, NAM and its derivatives have been explored as potential anticancer agents. chemimpex.com The maleimide group offers a reactive handle to conjugate the acridine core to targeting moieties or to enhance its cellular uptake and interaction with specific biological targets, such as proteins involved in cancer progression. chemimpex.com Research in this area focuses on designing drugs that can selectively target and eliminate tumor cells, thereby improving treatment efficacy. chemimpex.com

Antiparasitic Agents:

Recent studies have demonstrated the potential of N-(9-acridinyl) derivatives in developing new treatments for parasitic diseases like toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii. nih.gov Current treatments have significant limitations, creating a need for novel drug candidates. nih.gov Researchers have synthesized a series of N-(9-acridinyl) amino acid derivatives and evaluated their in vitro activity against T. gondii. nih.gov

The synthesis involved a two-step method where 9-chloroacridine (B74977) was reacted with an appropriate amino acid. nih.gov The resulting compounds were tested for their cytotoxicity on Vero cell lines and their ability to reduce the number of viable T. gondii tachyzoites. nih.gov The findings indicated that factors such as the length of the amino acid side chain and the presence of aromatic substituents were key determinants of both the compounds' toxicity and their antiparasitic activity. nih.gov

| Compound (N-(9-Acridinyl) Amino Acid Derivative) | Cytotoxicity (CC50) on Vero Cells (µM) | Anti-T. gondii Activity |

|---|---|---|

| Derivative 1 | 41.72 | Significant reduction in viable tachyzoites |

| Derivative 2 | 85.30 | Moderate reduction in viable tachyzoites |

| Derivative 3 | 154.10 | Low reduction in viable tachyzoites |

Data adapted from a study on N-(9-Acridinyl) amino acid derivatives and their anti-Toxoplasma gondii activity. The specific derivative structures are not detailed here for brevity. CC50 represents the concentration at which 50% of the cells are viable. nih.gov

These promising results provide a basis for further structural modifications of N-(9-acridinyl) derivatives to develop more potent and less toxic drug candidates for treating toxoplasmosis. nih.gov

Future Directions and Emerging Research Avenues for N 9 Acridinyl Maleimide

Exploration of Novel N-(9-Acridinyl)maleimide Derivatives with Tuned Properties

A significant avenue of future research involves the synthesis of novel NAM derivatives with tailored chemical and photophysical properties. The goal is to overcome the limitations of the parent compound and expand its applicability. Research has already demonstrated the value of this approach with the development of N-(2-acridonyl)-maleimide (MIAC), an isomer of NAM. researchgate.net This derivative was specifically designed to improve upon NAM, which had found use as a reagent for sulfite (B76179) determination, by creating a more thiol-specific probe. researchgate.net

MIAC exhibits a rapid reaction with aminothiols, yielding highly fluorescent products, whereas the reagent itself has low fluorescence. This "off-on" characteristic is crucial for sensitive detection. researchgate.net The development of MIAC showcases how structural modification can enhance specificity and performance for biological applications, such as the determination of plasma thiols by High-Performance Liquid Chromatography (HPLC). researchgate.net

Future work will likely focus on derivatives with:

Altered Solubility: Modifying the acridine (B1665455) ring or maleimide (B117702) moiety to improve solubility in aqueous buffers for broader biological compatibility.

Shifted Wavelengths: Introducing substituents to tune the excitation and emission wavelengths, allowing for multiplexing with other fluorophores and avoiding background fluorescence from biological samples.

Enhanced Quantum Yield: Designing derivatives that exhibit brighter fluorescence upon conjugation, leading to lower detection limits.

Novel Functionalities: Incorporating the acridinyl-maleimide structure into larger polymeric systems to create materials with unique properties, such as radiation-sensitive refractive index changing compositions or dispersants for nanomaterials. google.comgoogle.com

Table 1: Comparison of this compound (NAM) and its Derivative N-(2-acridonyl)-maleimide (MIAC)

| Property | This compound (NAM) | N-(2-acridonyl)-maleimide (MIAC) | Reference |

|---|---|---|---|

| Primary Design Goal | Fluorescent sulfhydryl reagent. | Thiol-specific derivatization reagent for HPLC. | researchgate.netresearchgate.net |

| Key Feature | Forms strongly fluorescent adducts with thiols. | Very fast and specific reaction with aminothiols to yield highly fluorescent products. | researchgate.netresearchgate.net |

| Fluorescence | Reagent itself has practically no fluorescence; adducts are highly fluorescent. | Reagent fluorescence is low; thiol adducts are highly fluorescent. | researchgate.netresearchgate.net |

| Reported Application | Fluorometrical analysis of cysteine and glutathione (B108866); sulfite determination. | HPLC-based determination of homocysteine, cysteine, and glutathione in plasma. | medchemexpress.commedchemexpress.comresearchgate.net |

Advanced Mechanistic Studies of Adduct Formation and Stability in Complex Biological Systems

While the fundamental reaction of the maleimide group with a thiol to form a stable thioether bond is well-understood, the behavior of NAM in complex biological matrices requires deeper investigation. Future research will focus on the kinetics, specificity, and stability of NAM-thiol adducts in environments such as cell lysates, plasma, and living cells.

An intriguing area of study is the potential for unexpected side reactions. For instance, research on related thiomaleimides has revealed a photochemically mediated decarboxylation of C-terminal cysteines, a previously unknown reaction pathway. researchgate.net Understanding such alternative reaction mechanisms is critical for accurately interpreting experimental results and designing more robust probes.

Key research questions to be addressed include:

Reaction Specificity: Quantifying the rate of reaction with target thiols versus off-target reactions with other nucleophiles present in biological systems.

Adduct Stability: Assessing the long-term stability of the NAM-biomolecule conjugate, especially concerning potential reversibility or degradation under physiological conditions.

Matrix Effects: Investigating how the local microenvironment (e.g., pH, viscosity, presence of other proteins) influences the rate and efficiency of adduct formation.

Development of this compound-Based Biosensors and Imaging Agents

The inherent "off-on" fluorescent nature of NAM—where the reagent is non-fluorescent but its thiol adducts are—makes it an excellent candidate for developing biosensors and imaging agents. researchgate.net The derivative MIAC has already been successfully used to create a validated HPLC method for quantifying biologically important thiols with high sensitivity. researchgate.net

Table 2: HPLC Method Performance using N-(2-acridonyl)-maleimide (MIAC) for Thiol Detection

| Analyte | Linearity Range (µM) | Limit of Detection (pmol per 20 µL injection) | Reference |

|---|---|---|---|

| Homocysteine | 0.5 - 25 | 1.2 | researchgate.net |

| Cysteine | 0.5 - 200 | 1.4 | researchgate.net |

| Glutathione | 0.5 - 25 | 2.0 | researchgate.net |

Future work will likely extend this principle to create more sophisticated tools:

In-situ Imaging: Developing cell-permeable NAM derivatives to visualize the localization and dynamics of specific thiolated proteins or glutathione pools within living cells.

Enzyme Activity Probes: Designing NAM-based substrates that become fluorescent only after being processed by a specific enzyme, enabling real-time monitoring of enzymatic activity.

Diagnostic Assays: Creating robust assays for quantifying disease-relevant thiols in clinical samples, building on the success of the MIAC-based HPLC method. researchgate.net

Integration with "Click" Chemistry and Other Bioconjugation Methodologies

Modern bioconjugation relies on a toolbox of highly efficient and orthogonal reactions. A significant future direction is the creation of bifunctional NAM derivatives that can participate in multiple, distinct ligation chemistries. By synthesizing a NAM analog that also contains an azide (B81097) or alkyne handle, researchers could create a powerful tool for multi-step labeling.

This would enable a "dual-labeling" strategy:

The maleimide group would first react specifically with a cysteine residue on a target protein.

The attached azide or alkyne group would then be available for a subsequent "click" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) with a second molecule, which could be another fluorophore, a drug molecule, or a purification tag.

This approach would allow for the construction of complex biomolecular conjugates. The general utility of maleimide groups in bioconjugation, such as their use in attaching ligands to lipid nanocapsules for targeted delivery, highlights the potential for integrating NAM's fluorescent properties into advanced therapeutic and diagnostic platforms. researchgate.net

Computational Design and Optimization of this compound for Specific Applications

While experimental synthesis and testing remain crucial, computational chemistry offers a powerful complementary approach to accelerate the development of new NAM derivatives. Quantum mechanical calculations and molecular modeling can be employed to predict the properties of novel structures before they are synthesized in the lab.

Future computational studies could focus on:

Predicting Photophysical Properties: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the absorption and emission spectra of hypothetical NAM derivatives, guiding the design of probes with desired wavelengths.

Modeling Reaction Mechanisms: Simulating the reaction pathway between NAM derivatives and thiols to understand factors influencing reaction rates and to predict potential side reactions.

Optimizing for Specificity: Modeling the interaction of NAM derivatives with the active sites of target proteins to computationally design probes that favor binding to a specific cysteine residue over others.

By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of possible NAM derivatives, prioritizing the synthesis of candidates with the highest probability of success for specific applications in biosensing, imaging, and materials science.

Q & A

Q. What are the primary applications of NAM in biochemical research, and how does its fluorescence mechanism enable sensitive detection?

NAM is a fluorogenic reagent primarily used for derivatizing thiol-containing compounds (e.g., cysteine, glutathione) in aqueous solutions (pH 3–10) . Upon reaction with thiols, it forms stable, highly fluorescent adducts with excitation/emission wavelengths of 365 nm and 435–440 nm, respectively . This property enables its use in:

- HPLC-based quantification of picomolar-level thiols, offering ~100x higher sensitivity than DTNB (a colorimetric thiol reagent) .

- Enzyme activity assays , such as monitoring glutathione reductase activity by tracking thiol consumption .

- Biological sample analysis , including cerebrospinal fluid (CSF) thiol quantification via LC-MS after derivatization .

Q. How should researchers handle NAM to ensure safety and stability during experiments?

NAM is a non-flammable solid but poses risks of eye/skin irritation and respiratory toxicity . Key protocols include:

- Storage : 0–5°C in airtight, light-protected containers to prevent degradation .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and direct contact .

- Derivatization : Conduct reactions at ambient temperature in buffered aqueous solutions (e.g., pH 7–8) .

Advanced Research Questions

Q. How can derivatization conditions be optimized for NAM-based thiol quantification in complex biological matrices?

Optimization involves:

- Reduction of disulfides : Pre-treat samples with 2 mM Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) for 30 min to convert disulfides to free thiols .

- Derivatization : Use 100 μM NAM for 30–60 min, followed by stabilization with 40 mM formic acid to prevent adduct degradation .

- Matrix effects : Include internal standards (e.g., spiked NAC in CSF) to control for interference from proteins or other biomolecules .

Q. What methodological challenges arise when using NAM in enzyme kinetics studies, and how can they be resolved?

Key challenges include:

- Non-specific labeling : NAM reacts with all free thiols. Resolve by pre-blocking non-target thiols with iodoacetamide or using kinetic assays to track time-dependent thiol consumption .

- Fluorescence quenching : High protein concentrations may quench signals. Dilute samples or use centrifugal filters to remove macromolecules .

- Calibration : Prepare standard curves in the same matrix (e.g., CSF or buffer) to account for matrix-specific effects .

Q. How does NAM compare structurally and functionally to other maleimide derivatives in catalysis and polymer science?

NAM’s acridinyl group enhances fluorescence but limits its use in polymer synthesis compared to aliphatic or aromatic maleimides (e.g., N-phenylmaleimide). For example:

- Catalysis : NAM is less reactive in Diels–Alder reactions than electron-deficient maleimides (e.g., N-(p-nitrophenyl)maleimide) due to weaker electron delocalization .

- Polymerization : Unlike N-(hydroxyphenyl)maleimide copolymers, NAM’s bulky acridinyl group hinders chain propagation, making it unsuitable for thermoplastic applications .

Q. What strategies validate the specificity and sensitivity of NAM-based assays in thiol detection?

Validation requires:

- Cross-reactivity tests : Confirm NAM does not react with non-thiol nucleophiles (e.g., amines) under assay conditions .

- Limit of detection (LOD) : Achieve picomolar sensitivity by optimizing HPLC/LC-MS parameters (e.g., column type, mobile phase) .

- Recovery studies : Spike known thiol concentrations into biological samples (e.g., plasma) and measure recovery rates (ideally 90–110%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.